molecular formula C14H10N2O B1655379 acridine-9-carboxamide CAS No. 35417-96-0

acridine-9-carboxamide

Cat. No.: B1655379
CAS No.: 35417-96-0
M. Wt: 222.24 g/mol
InChI Key: QBFNAVMTMIICEI-UHFFFAOYSA-N
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Description

acridine-9-carboxamide is a compound belonging to the acridine family, characterized by its tricyclic structure. It has garnered significant attention due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The compound is known for its ability to intercalate into DNA, thereby disrupting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridine-9-carboxamide typically involves the reaction of acridine derivatives with carboxylic acid derivatives. One common method includes the condensation of acridine with a carboxylic acid chloride in the presence of a base, such as pyridine, to form the carboxamide linkage . Another method involves the use of amines to react with acridine carboxylic acids under dehydrating conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: acridine-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridine N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

acridine-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of acridine-9-carboxamide involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This intercalation also affects the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . The compound’s ability to form stable complexes with DNA makes it a potent antitumor agent.

Comparison with Similar Compounds

Uniqueness: acridine-9-carboxamide stands out due to its specific structural features that enhance its DNA intercalation ability. The presence of the carboxamide group allows for additional hydrogen bonding interactions with DNA, increasing its binding affinity and specificity .

Properties

IUPAC Name

acridine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFNAVMTMIICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287160
Record name 9-Acridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35417-96-0
Record name 9-Acridinecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Acridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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